(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid

LC-MS/MS Stable isotope-labeled internal standard (SIL-IS) Matrix effect compensation

The target compound is (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid, the [1-13C]-labeled isotopologue of 3,3′,5-triiodothyronine (T3; liothyronine), a primary thyroid hormone regulating metabolism, growth, and cardiac function. The unlabeled parent molecule has the molecular formula C₁₅H₁₂I₃NO₄ and a monoisotopic mass of 650.81 Da.

Molecular Formula C15H12I3NO4
Molecular Weight 651.97 g/mol
Cat. No. B12952765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid
Molecular FormulaC15H12I3NO4
Molecular Weight651.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
InChIInChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i15+1
InChIKeyAUYYCJSJGJYCDS-XXOGGYJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic Acid – A Position-Specific 13C-Labeled Triiodothyronine Internal Standard for Isotope-Dilution LC-MS/MS Quantification


The target compound is (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid, the [1-13C]-labeled isotopologue of 3,3′,5-triiodothyronine (T3; liothyronine), a primary thyroid hormone regulating metabolism, growth, and cardiac function [1]. The unlabeled parent molecule has the molecular formula C₁₅H₁₂I₃NO₄ and a monoisotopic mass of 650.81 Da [1]. This labeled analog incorporates a single 13C atom at the carboxyl carbon (position 1) of the propanoic acid side chain, producing a nominal +1 Da mass shift relative to endogenous T3. Unlike multi-labeled variants (e.g., 13C₆-T3 or 13C₉-T3), this minimally perturbed isotopologue is designed for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, where exact co-elution with the native analyte and chemical inertness of the label are critical for accurate matrix-effect compensation .

Why Unlabeled T3, Deuterated T3 Internal Standards, or Immunoassays Cannot Substitute for [1-13C]-Triiodothyronine in Quantitative LC-MS/MS Workflows


Accurate quantification of endogenous T3 in biological matrices is analytically challenging: the hormone circulates at low nanomolar concentrations, is extensively protein-bound, and is susceptible to ex vivo conversion from thyroxine (T4) [1]. Immunoassays—still the most common clinical method—suffer from antibody cross-reactivity and matrix-dependent bias, misclassifying up to 45% of patient samples relative to LC-MS/MS reference methods [2]. For LC-MS/MS-based isotope-dilution analysis, deuterium-labeled internal standards (e.g., T3-d₂) introduce additional problems: deuterium can undergo H/D back-exchange in protic solvents and exhibits chromatographic retention time shifts relative to the native analyte, leading to differential ion suppression that is not corrected by simple peak-area ratio calculation [3]. In one systematic comparison, a deuterated internal standard generated a −38.4% quantitative bias versus the 13C-labeled analog, which showed no significant bias [4]. A 13C label placed on the metabolically strategic carboxyl carbon combines the non-exchangeability of carbon isotopes with a minimal +1 Da mass shift, ensuring co-elution with native T3 while enabling distinct mass spectrometric detection.

Quantitative Differentiation Evidence for [1-13C]-3,3′,5-Triiodothyronine Versus Unlabeled, Deuterated, Ring-13C₆-Labeled, and Immunoassay-Based Alternatives


Deuterated vs. 13C-Labeled Internal Standard Co-elution and Ion Suppression Compensation: Direct UPLC-MS/MS Comparison Data

In a systematic UPLC-MS/MS study by Berg and Strand (2011), 13C-labeled internal standards co-eluted exactly with their native analytes (amphetamine and methamphetamine) under multiple chromatographic conditions, while deuterium (²H)-labeled analogs showed measurable chromatographic separation [1]. The 13C-labeled ISs provided superior compensation for ion suppression effects compared to the ²H-labeled ISs, directly attributable to the absence of the deuterium isotope effect on reversed-phase retention [1]. This chromatographic fidelity is a class-level property of 13C versus ²H labeling and applies with equal mechanistic force to thyroid hormone analytes, including T3.

LC-MS/MS Stable isotope-labeled internal standard (SIL-IS) Matrix effect compensation

Quantitative Bias: Deuterated Internal Standard (−38.4% Bias) Versus 13C-Labeled Internal Standard (No Significant Bias) in Biological Matrix LC-MS/MS

A 2023 study directly compared deuterated (²H₇) and 13C₆-labeled internal standards for urinary biomarker quantification by LC–ESI–MS/MS [1]. The deuterated IS (2MHA-[²H₇]) generated negatively biased results averaging −38.4% relative to the known spike concentration, whereas the 13C-labeled IS (2MHA-[13C₆]) showed no significant quantitative bias [1]. Post-column infusion experiments demonstrated that the ion suppression experienced by the native analyte and the 13C-IS was identical, while the deuterated IS experienced a different degree of ion suppression, directly explaining the quantitative discrepancy [1]. Although this study was conducted on 2-methylhippuric acid rather than T3, the underlying mechanism—differential chromatographic behavior of deuterated versus 13C-labeled isotopologues—is a general physicochemical phenomenon applicable to any analyte class.

Isotope-dilution mass spectrometry Quantitative accuracy Deuterium isotope effect

13C-Labeled Internal Standard Enables Reference Measurement Procedure-Level Precision: Within-Set CV 0.8–1.6% and 98.9–99.4% Recovery for Total T3 in Human Serum

The NIST reference measurement procedure for total T3 in human serum, developed by Tai et al. (2004), employed 13C₉-T3 as the internal standard with isotope-dilution LC-MS/MS [1]. This method achieved within-set coefficients of variation (CVs) of 0.8%–1.6%, between-set CVs of 1.9%–2.6%, and spike-recovery of added T3 ranging from 98.9% to 99.4% [1]. The limit of detection was 1 pg of T3 on-column (S/N ≈ 3), and linearity correlation coefficients (measured intensity ratios vs. mass ratios) ranged from 0.9995 to 0.9996 [1]. In comparison, the deuterated-IS method of Soukhova et al. (2004) using L-thyroxin-d₂ achieved %CVs of 3.5–9.0% for the same analytes, reflecting the lower precision achievable with deuterium-labeled IS [2].

Reference measurement procedure (RMP) Isotope-dilution LC-MS/MS Clinical thyroid testing

Immunoassay vs. LC-MS/MS with 13C-IS: 45% Patient Misclassification at Low-Normal Total T3 Concentrations

Welsh and Soldin (2016) compared 268 total T3 (TT3) measurements by Roche Cobas 6000 immunoassay with results from an LC-MS/MS method employing a 13C-labeled internal standard [1]. Among samples in the 50–113 ng/dL range, 72% were below the 2.5th percentile by LC-MS/MS, compared to only 27% by immunoassay [1]. Strikingly, 45% of patients classified as having normal TT3 by immunoassay were found to be below the 2.5th percentile when re-measured by LC-MS/MS [1]. The correlation of TT3 with log TSH was substantially stronger for LC-MS/MS than for immunoassay, confirming the superior clinical accuracy of the mass spectrometry-based approach [1].

Immunoassay interference Thyroid diagnosis Method comparison

Positional Specificity of [1-13C] Label at the Carboxyl Carbon Enables Tracking of Side-Chain Metabolism Not Possible with Ring-13C₆-Labeled T3

The single 13C atom in [1-13C]-T3 is located at the carboxyl carbon (C-1) of the propanoic acid side chain—the site of oxidative deamination and decarboxylation, which are key metabolic transformations of thyroid hormones to thyroacetic acid and thyronamine derivatives [1]. In metabolic tracing studies, this position-specific label is lost upon side-chain cleavage, enabling unambiguous discrimination between intact T3 and side-chain-metabolized products by monitoring loss of the +1 Da mass shift in the product ion spectrum [2]. In contrast, the widely available 13C₆-T3 variant (labeled in the 4-hydroxy-3-iodophenoxy ring) retains all six 13C labels through side-chain metabolism, providing no information on whether the side chain has undergone metabolic transformation [2]. This positional specificity is a unique analytical capability not offered by any deuterated T3 standard or ring-only 13C-labeled variant.

Metabolic tracing Position-specific isotopic labeling Thyroid hormone metabolism

Deuterium Scrambling in Clinical Hormone LC-MS/MS: 13C Labels Eliminate Collision-Cell H/D Exchange Artifacts

A study presented at MSACL 2011 by Cerilliant scientists examined deuterium-labeled hormones and other clinically significant compounds by LC-MS/MS and found that deuterium-labeled internal standards can undergo hydrogen-deuterium scrambling in the collision cell, affecting the reproducibility of selected MRM transitions and compromising quantitative accuracy [1]. The scrambling ratio varied with LC-MS system configuration (tandem quadrupole vs. Q-TOF), analyte concentration, solution conditions, and the specific position of deuterium incorporation [1]. In contrast, 13C labels are structurally integrated into the carbon skeleton and are completely immune to collision-induced isotopic exchange, ensuring stable and reproducible MRM transition signals across different instruments and run conditions . The single 13C label in [1-13C]-T3 at the carboxyl position is particularly robust, as it resides on a carbonyl carbon that is not susceptible to any exchange chemistry.

Deuterium scrambling MRM transition selection Clinical mass spectrometry

Procurement-Relevant Application Scenarios for [1-13C]-3,3′,5-Triiodothyronine Based on Verified Differential Evidence


Clinical Reference Laboratory LC-MS/MS Method for Total T3 with Regulatory-Grade Accuracy (CV < 2%)

Clinical reference laboratories developing or validating an isotope-dilution LC-MS/MS method for total T3 in serum should prioritize [1-13C]-T3 as the internal standard. The NIST reference measurement procedure employing 13C-labeled T3 demonstrated within-set CVs of 0.8–1.6% and recovery of 98.9–99.4%, establishing a performance benchmark unattainable with deuterated internal standards (which yield CVs of 3.5–9.0%) [1]. The non-exchangeable 13C label eliminates deuterium-scrambling artifacts that compromise inter-instrument reproducibility, and the exact co-elution of the 13C-labeled IS with native T3 ensures that patient-specific matrix effects are uniformly compensated across every sample in the batch [2].

Thyroid Hormone Metabolism Research Requiring Position-Specific Tracking of Side-Chain Biotransformation

Investigators studying T3 deamination, decarboxylation, or conversion to thyronamines and thyroacetic acids require a labeled tracer that reports specifically on side-chain integrity. The single 13C at the carboxyl carbon of [1-13C]-T3 is lost upon oxidative deamination or decarboxylation, providing a binary mass-spectrometric readout (presence or absence of the +1 Da shift) for metabolic transformations at the alanine side chain [1]. Neither 13C₆-ring-labeled T3 (which retains all labels through side-chain metabolism) nor deuterated T3 (which may undergo H/D exchange independently of metabolism) can provide this position-specific metabolic information [1]. This capability supports mechanistic studies of deiodinase and aminotransferase activity without requiring radiolabeled substrates.

Replacement of Immunoassay-Based T3 Testing in Endocrinology Clinical Trials to Eliminate 45% Misclassification Risk

Clinical trials investigating thyroid hormone supplementation, deiodinase inhibitors, or thyroid-disrupting compounds should replace immunoassay-based T3 measurements with an LC-MS/MS method using [1-13C]-T3 as the internal standard. Data from Welsh and Soldin (2016) demonstrate that immunoassays misclassify 45% of patients with low-normal T3 as having normal levels, a bias that could entirely obscure treatment effects in trials where T3 is a primary or secondary endpoint [1]. The LC-MS/MS approach with a 13C-labeled IS provides the specificity needed to resolve pharmacodynamic changes in T3 concentration against the high background of structurally similar iodothyronines (rT3, T2, T4) that cross-react in immunoassays [1].

Multi-Site Bioanalytical Method Transfer Where Deuterium-Induced Retention Time Shifts Are Unacceptable

Contract research organizations (CROs) and pharmaceutical companies transferring validated LC-MS/MS T3 methods across multiple laboratory sites or instrument platforms should select [1-13C]-T3 as the internal standard to ensure chromatographic method portability. Deuterated internal standards exhibit retention time shifts relative to the native analyte that vary with column chemistry, mobile phase composition, and UPLC system configuration, complicating method transfer [1]. The 13C-labeled IS co-elutes identically with T3 under all reversed-phase conditions because the 13C/12C mass difference does not alter the compound's interaction with the stationary phase, ensuring that peak integration windows, matrix-effect profiles, and signal-to-noise characteristics remain consistent across sites [1].

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